
3-(4-Methoxyphenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(4-Methoxyphenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole" is a derivative of the 1,2,4-oxadiazole class, which is known for its diverse pharmacological properties. The methoxy groups attached to the phenyl and pyrimidinyl moieties suggest potential modifications that could enhance the compound's biological activity and solubility.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves multistep reactions, starting with the formation of a hydrazone, followed by cyclization to the oxadiazole core, and subsequent modifications to introduce various substituents . For instance, the synthesis of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide involved a three-step process starting from 2-methoxybenzohydrazide . Similar synthetic strategies could be applied to the target compound, with appropriate precursors and reaction conditions tailored to introduce the 2-methoxypyrimidin-5-yl group.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives has been characterized using various spectroscopic methods, including NMR, mass spectrometry, and IR spectroscopy . Crystal structure studies and computational methods such as DFT calculations can provide insights into the reactive sites and the overall stability of the molecule . These techniques would be essential for confirming the structure of "3-(4-Methoxyphenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole" and understanding its electronic properties.
Chemical Reactions Analysis
1,3,4-Oxadiazole derivatives can undergo various chemical reactions, including ring transformations mediated by Lewis acids and oxidizing agents . The presence of methoxy groups could influence the reactivity of the compound, potentially leading to selective reactions at the oxadiazole ring or the methoxy-substituted moieties. The reactivity pattern can be explored through experimental studies and theoretical calculations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the oxadiazole ring . The methoxy groups in the target compound are likely to affect its hydrophobicity and may enhance its interaction with biological targets. The antimicrobial and antioxidant activities of similar compounds have been evaluated, indicating the potential for diverse biological applications .
Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs)
Research has explored oxadiazole-containing compounds like 3-(4-Methoxyphenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole for their potential application in OLEDs. These compounds are investigated for their role as hole-blocking materials to enhance device performance. The study demonstrates the synthesis and structural analysis of bis(1,3,4-oxadiazole) systems and their application in fabricating more efficient light-emitting diodes (Wang et al., 2001).
Antimicrobial and Antifungal Properties
Oxadiazoles exhibit significant antimicrobial and antifungal activities, making them valuable in pharmaceuticals and agrochemical products. A study reported the synthesis of novel coumarins featuring 1,2,4-oxadiazole and their high yields via one-pot condensation. These compounds were evaluated for their antibacterial and antifungal activities, showing promising results (Krishna et al., 2015).
Corrosion Inhibition
The compound has also been studied for its role in corrosion inhibition, particularly for mild steel in sulfuric acid media. The research demonstrates that oxadiazole derivatives are excellent corrosion inhibitors, offering a high efficiency rate. This application is crucial for extending the life and maintaining the integrity of metal structures in corrosive environments (Bouklah et al., 2006).
Anticancer Activity
Several studies have synthesized oxadiazole derivatives and evaluated their anticancer activity against human cancer cell lines. These compounds exhibit moderate to good activity, highlighting the potential of oxadiazole derivatives in developing new anticancer therapies. The research emphasizes the importance of the structural characterization and biological evaluation of these compounds (Yakantham et al., 2019).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of oxadiazole derivatives with biological targets. This research aids in the design of compounds with potential antibacterial, antitubercular, antioxidant, analgesic, and anti-inflammatory actions. Computational evaluations provide insights into the inhibitory mechanisms and efficacy of these compounds, facilitating the development of targeted therapies (Faheem, 2018).
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-19-11-5-3-9(4-6-11)12-17-13(21-18-12)10-7-15-14(20-2)16-8-10/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEQAPPHYVSKLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(N=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(4-methylphenyl)amino]propanoate](/img/structure/B2501057.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide](/img/structure/B2501059.png)
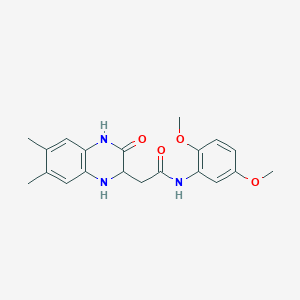

![2-Pyridinamine,5-chloro-n-[(4-fluorophenyl)methyl]-](/img/structure/B2501068.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2501069.png)
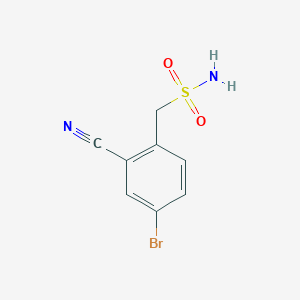
![3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2501071.png)
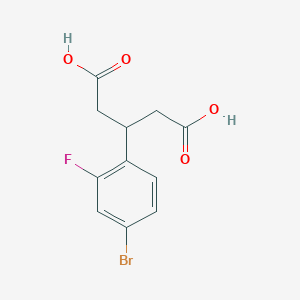
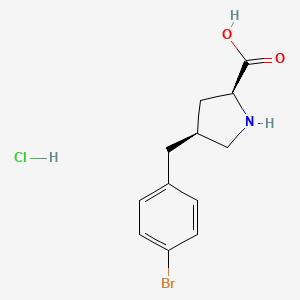
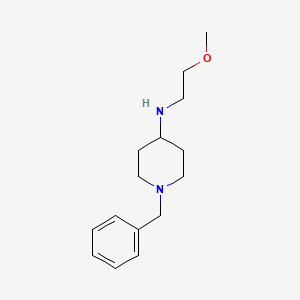

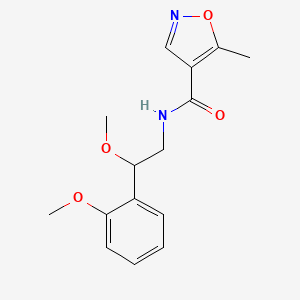
![2-[(4-methylphenyl)sulfonylamino]-N-[4-[[4-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2501080.png)